N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 851989-67-8
VCID: VC0353060
InChI: InChI=1S/C18H16N2O4S/c21-17(19-10-12-5-6-14-15(9-12)24-11-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4SC3=O
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

CAS No.: 851989-67-8

Main Products

VCID: VC0353060

Molecular Formula: C18H16N2O4S

Molecular Weight: 356.4g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide - 851989-67-8

CAS No. 851989-67-8
Product Name N-(1,3-Benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Molecular Formula C18H16N2O4S
Molecular Weight 356.4g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Standard InChI InChI=1S/C18H16N2O4S/c21-17(19-10-12-5-6-14-15(9-12)24-11-23-14)7-8-20-13-3-1-2-4-16(13)25-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21)
Standard InChIKey RXGREPYFTPMNCU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4SC3=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4=CC=CC=C4SC3=O
PubChem Compound 3238836
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator